molecular formula C6H10ClN B2860587 3-Prop-2-ynylazetidine;hydrochloride CAS No. 2418720-10-0

3-Prop-2-ynylazetidine;hydrochloride

Cat. No.: B2860587
CAS No.: 2418720-10-0
M. Wt: 131.6
InChI Key: YIYJORJGHLHKEO-UHFFFAOYSA-N
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Description

3-Prop-2-ynylazetidine hydrochloride is a small organic compound featuring a four-membered azetidine ring (C₃H₇N) substituted with a propargyl (prop-2-ynyl) group at the 3-position, combined with a hydrochloride salt. Azetidines are known for their ring strain (due to the four-membered structure), which enhances reactivity compared to larger amine rings like piperidine or tetrahydropyridine . The propargyl group may enable applications in click chemistry or as a bioisostere in drug design.

Properties

IUPAC Name

3-prop-2-ynylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJORJGHLHKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418720-10-0
Record name 3-(prop-2-yn-1-yl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

    Medicinal Chemistry: The azetidine ring and reactive alkyne group make it a valuable building block for designing bioactive molecules.

    Materials Science: Its structure suggests potential use in creating novel materials with specific electronic properties.

    Polymerization: Azetidines are used as monomers in the synthesis of polyamines and other polymers.

Mechanism of Action

similar azetidine derivatives have shown neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . These effects are often mediated through pathways involving oxidative stress and mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Features
Compound Name Molecular Formula Ring Structure Key Functional Groups Molecular Weight (g/mol)
3-Prop-2-ynylazetidine hydrochloride C₆H₁₁ClN¹ Azetidine (4-membered) Propargyl, hydrochloride ~132.45¹
Prop-2-yn-1-yl tetrahydropyridine-3-carboxylate hydrochloride C₉H₁₂ClNO₂ Tetrahydropyridine (6-membered) Propargyl ester, hydrochloride 213.65
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride C₆H₁₂ClN₅ Triazole-containing Triazole, amine, hydrochloride 197.65

¹*Calculated based on azetidine (C₃H₇N) + propargyl (C₃H₃) + HCl.

Key Observations :

  • Functional Groups : Unlike the ester-linked propargyl group in , the propargyl substituent in 3-prop-2-ynylazetidine is directly bonded to the amine ring, which may influence solubility and biological activity.
  • Applications : While highlights triazole-containing hydrochlorides for pharmaceuticals and agrochemicals, the propargyl-azetidine scaffold could serve as a bioisostere for piperidines in drug discovery.
Analytical and Pharmacological Data

The provided evidence includes analytical methods for hydrochlorides (e.g., RP-HPLC, spectrophotometry) but lacks direct data for 3-prop-2-ynylazetidine hydrochloride. For example:

  • Linearity and Accuracy : Methods validated for bamifylline hydrochloride (R² = 0.999, accuracy 98–102% ) or amitriptyline hydrochloride (recovery 99.2–101.5% ) suggest that similar protocols could be adapted for the target compound.

  • Stability : Solution stability data for gabapentin and amitriptyline hydrochloride (24-hour stability at 25°C ) imply that 3-prop-2-ynylazetidine hydrochloride may require similar storage conditions.

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